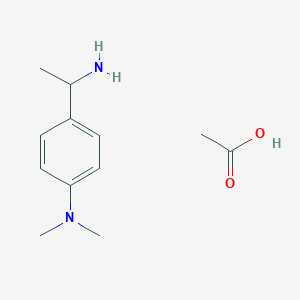

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid

Description

4-(1-Aminoethyl)-N,N-dimethylaniline; acetic acid is a tertiary amine derivative structurally characterized by an N,N-dimethylaniline core substituted with a 1-aminoethyl group at the para position, combined with acetic acid. The acetic acid component likely acts as a counterion or stabilizer, enhancing solubility or reactivity.

Properties

IUPAC Name |

acetic acid;4-(1-aminoethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.C2H4O2/c1-8(11)9-4-6-10(7-5-9)12(2)3;1-2(3)4/h4-8H,11H2,1-3H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKXRQUKAQYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with an appropriate alkylating agent, such as ethyl bromide, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, or halogens for halogenation.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or other reduced forms.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-N,N-dimethylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-aminoethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected N,N-Dimethylaniline Derivatives

Key Observations :

- The aminoethyl group in the target compound introduces a primary amine, distinguishing it from derivatives with diazenyl (azo), sulfonyl, or fluorinated groups.

- The acetic acid component may enhance solubility or stabilize the compound via salt formation, similar to sodium carboxylate in compound 3a .

Key Observations :

Biological Activity

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid, also known as a derivative of dimethylaniline, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an aminoethyl group and an acetic acid moiety, contributing to its diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 222.30 g/mol

- SMILES Notation : CC(O)=O.CC(N)c1ccc(cc1)N(C)C

- InChI Key : YKLKXRQUKAQYNW-UHFFFAOYSA-N

The compound exists as a solid and is soluble in various organic solvents, making it suitable for laboratory applications .

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial properties of this compound. The compound has been tested against various strains of bacteria and fungi, demonstrating significant inhibition rates.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Antidiabetic Activity

In addition to its antimicrobial effects, this compound exhibits promising antidiabetic properties. It has been shown to inhibit key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : 93.2% at optimal concentration

- α-Glucosidase Inhibition : 73.7% at optimal concentration

These findings suggest that the compound could be beneficial in managing blood glucose levels in diabetic patients .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of various derivatives, including this compound, showed that it outperformed several conventional antibiotics in inhibiting Staphylococcus aureus and other pathogens. The study emphasized the need for further exploration into its mechanism of action . -

Antidiabetic Mechanism Investigation :

Another investigation focused on the molecular docking studies of the compound against α-amylase and α-glucosidase. The results indicated strong binding affinities, suggesting a competitive inhibition mechanism that could lead to reduced postprandial glucose levels .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate moderate safety margins; however, comprehensive studies are necessary to establish its therapeutic index and potential side effects .

Q & A

Q. How to address conflicting bioactivity results in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.